2-[(4-fluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-[(4-fluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H13FN6O and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11348722 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Efficient synthesis methods for related pyrazolo and triazolo pyrimidine derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis. For instance, Luo et al. (2020) described a procedure for synthesizing derivatives via tandem aza-Wittig and annulation reactions, offering a facile approach to these complex structures under mild conditions (Luo et al., 2020).
Antimicrobial Activities
Certain derivatives have demonstrated antimicrobial activities, highlighting their potential in addressing bacterial and fungal infections. Abdelhamid et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines and related compounds, evaluating their antimicrobial activities and finding some to be competitive with standard drugs (Abdelhamid et al., 2016).
Anticonvulsant and Anti-Inflammatory Properties
Research by Kelley et al. (1995) on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine explored their anticonvulsant activity, suggesting the potential of related structures in the development of new therapeutic agents (Kelley et al., 1995).
Fluorescent Probes and Functional Fluorophores
Compounds based on pyrazolo and triazolo pyrimidines have been used to create functional fluorophores, offering applications in biological imaging and sensing. Castillo et al. (2018) reported the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for novel fluorophores, illustrating their utility in fluorescence-based applications (Castillo et al., 2018).
Aurora-A Kinase Inhibition for Antitumor Activity
Shaaban et al. (2011) developed a facile synthesis method for pyrazolo[1,5-a]pyrimidines and other related rings as Aurora-A kinase inhibitors, highlighting their potential in cancer therapy (Shaaban et al., 2011).
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-13-6-8-15(9-7-13)27-11-17-23-19-16-10-22-26(14-4-2-1-3-5-14)18(16)21-12-25(19)24-17/h1-10,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAYQSKTFYSZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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